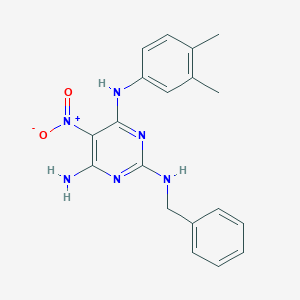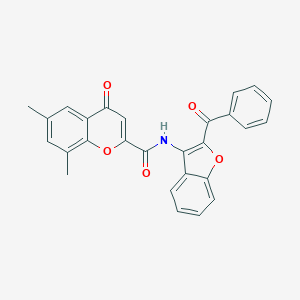![molecular formula C23H25N5O B357294 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573708-27-7](/img/structure/B357294.png)
2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-2-ethyl-1,3-propanediol with various reagents to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and fusion methods are employed to streamline the process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoxaline derivatives, while reduction may yield amine derivatives .
Aplicaciones Científicas De Investigación
2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar structures and biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core that exhibit similar chemical properties.
Uniqueness
2-amino-N-(butan-2-yl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific structure, which combines elements of both pyrroloquinoxaline and butylamine . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
573708-27-7 |
|---|---|
Fórmula molecular |
C23H25N5O |
Peso molecular |
387.5g/mol |
Nombre IUPAC |
2-amino-N-butan-2-yl-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-4-15(3)25-23(29)19-20-22(27-18-8-6-5-7-17(18)26-20)28(21(19)24)13-16-11-9-14(2)10-12-16/h5-12,15H,4,13,24H2,1-3H3,(H,25,29) |
Clave InChI |
FJYOLRSKRRAQAO-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
SMILES canónico |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylphenyl 3-amino-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B357211.png)

![1-(4-methylphenyl)-4-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B357214.png)

![2-(2-chlorophenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]propanamide](/img/structure/B357216.png)
![methyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357218.png)
![methyl 2'-amino-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357219.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B357220.png)
![Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357221.png)
![4-(3-methoxyphenyl)-8-methyl-2-(4-toluidino)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357222.png)
![2-[(2,4-dimethylphenyl)amino]-4-(3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357227.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B357229.png)
![4-(2,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B357230.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357234.png)
